molecular formula C16H18N8O2S B12823816 3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)

3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)

Cat. No.: B12823816
M. Wt: 386.4 g/mol
InChI Key: UTHMGAKIICVNJF-UHFFFAOYSA-N
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Description

3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core linked to two 1H-1,2,3-triazole units, each further connected to a propan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) typically involves a multi-step process:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo[c][1,2,5]thiadiazole ring.

    Attachment of 1H-1,2,3-Triazole Units:

    Addition of Propan-1-ol Groups: Finally, the propan-1-ol groups are attached to the triazole units through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The propan-1-ol groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzo[c][1,2,5]thiadiazole core can be reduced under specific conditions.

    Substitution: The triazole units can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propan-1-ol groups can yield propanal or propanoic acid.

Scientific Research Applications

3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various proteins and enzymes, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: A related compound with similar structural features but different functional groups.

    4,7-Bis(4-aminophenyl)-2,1,3-benzothiadiazole: Another similar compound used in various applications.

Uniqueness

3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) is unique due to the presence of both triazole and propan-1-ol groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C16H18N8O2S

Molecular Weight

386.4 g/mol

IUPAC Name

3-[4-[4-[1-(3-hydroxypropyl)triazol-4-yl]-2,1,3-benzothiadiazol-7-yl]triazol-1-yl]propan-1-ol

InChI

InChI=1S/C16H18N8O2S/c25-7-1-5-23-9-13(17-21-23)11-3-4-12(16-15(11)19-27-20-16)14-10-24(22-18-14)6-2-8-26/h3-4,9-10,25-26H,1-2,5-8H2

InChI Key

UTHMGAKIICVNJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C3=CN(N=N3)CCCO)C4=CN(N=N4)CCCO

Origin of Product

United States

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